molecular formula C7H9FN2 B13680545 (5-Fluoro-6-methylpyridin-2-YL)methanamine

(5-Fluoro-6-methylpyridin-2-YL)methanamine

Cat. No.: B13680545
M. Wt: 140.16 g/mol
InChI Key: VKRQKYITAWFTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-2-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-6-methylpyridin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s methanamine group allows it to act as a ligand, binding to metal ions and other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

VKRQKYITAWFTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.